Cas no 2034428-34-5 (benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone)

Benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone is a structurally complex heterocyclic compound featuring a benzo[b]thiophene core linked to a sulfonated azetidine moiety via a carbonyl bridge. The presence of the 4-methyl-1,2,4-triazole sulfonyl group enhances its potential as a versatile intermediate in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators. The azetidine ring contributes to conformational rigidity, which may improve binding affinity and metabolic stability. This compound’s unique scaffold makes it valuable for exploring structure-activity relationships in drug discovery, particularly for targets requiring sulfonamide or triazole-based pharmacophores. Its synthetic accessibility and functional group diversity further support its utility in lead optimization studies.
benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone structure
2034428-34-5 structure
Product Name:benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
CAS No:2034428-34-5
MF:C15H14N4O3S2
MW:362.426660060883
CID:5552757
PubChem ID:91814500
Update Time:2025-10-24

benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone
    • 1-benzothiophen-2-yl-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]methanone
    • 2034428-34-5
    • F6471-8319
    • 3-{[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
    • AKOS026688889
    • Inchi: 1S/C15H14N4O3S2/c1-18-9-16-17-15(18)24(21,22)11-7-19(8-11)14(20)13-6-10-4-2-3-5-12(10)23-13/h2-6,9,11H,7-8H2,1H3
    • InChI Key: GKKNDPBKISVFOH-UHFFFAOYSA-N
    • SMILES: S(C1=NN=CN1C)(C1CN(C(C2=CC3C=CC=CC=3S2)=O)C1)(=O)=O

Computed Properties

  • Exact Mass: 362.05073267g/mol
  • Monoisotopic Mass: 362.05073267g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 122Ų

benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone Pricemore >>

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Additional information on benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone

Benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone and Its Applications in Modern Chemical Biology

Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. One such compound, identified by the CAS number 2034428-34-5, has garnered significant attention due to its unique structural properties and potential biological activities. The compound is formally known as benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone, a molecule that integrates multiple pharmacophoric elements into a single framework. This introduction aims to explore the compound's chemical characteristics, its synthetic pathways, and its emerging applications in the realm of chemical biology.

The molecular structure of this compound is characterized by a benzo[b]thiophene core, which is a well-known scaffold in medicinal chemistry due to its presence in numerous bioactive natural products and drug molecules. The benzo[b]thiophene ring system is further functionalized with an azetidinone moiety at the 2-position, which introduces a rigid bicyclic structure. This structural motif is often associated with enhanced binding affinity and selectivity towards biological targets. Additionally, the presence of a sulfonyl group linked to a 4-methyl-4H-1,2,4-triazole ring adds another layer of complexity and potential for biological interaction.

The synthesis of benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone involves a multi-step process that requires careful optimization to ensure high yield and purity. The synthesis typically begins with the preparation of the benzo[b]thiophene derivative, followed by the introduction of the azetidinone ring through cyclization reactions. The sulfonylation step is crucial and often requires the use of specialized reagents to achieve regioselectivity. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further biological evaluation.

In recent years, there has been growing interest in exploring the biological activities of heterocyclic compounds like benzo[b]thiophen-2-yl(3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)methanone. The compound's unique structural features suggest potential applications in various therapeutic areas. For instance, the combination of a benzo[b]thiophene scaffold with an azetidinone moiety has been shown to exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. Additionally, the sulfonyl group and triazole ring may contribute to interactions with specific protein targets, making this compound a promising candidate for drug discovery.

One of the most compelling aspects of this compound is its potential as an inhibitor of kinases, which are enzymes that play critical roles in cell signaling pathways. Kinase inhibitors have become increasingly important in the treatment of various diseases, including cancer and inflammatory disorders. Preliminary studies have indicated that benzo[b]thiophen-2-yl(3-( (4-methyl-4H-1,2,4-triazol -3 -yl)sulfonyl)azetidin -1 -yl)methanone can modulate kinase activity by binding to their active sites. Further research is needed to elucidate the precise mechanism of action and to identify any potential off-target effects.

The integration of computational chemistry techniques has also played a significant role in understanding the binding interactions of this compound with biological targets. Molecular docking studies have been employed to predict how benzo[b]thiophen -2 -yl(3-( (4-methyl -4H -1 ,2 ,4 -triazol -3 -yl)sulfonyl)azetidin -1 -yl)methanone interacts with kinases and other proteins. These studies have provided valuable insights into the compound's binding affinity and selectivity, guiding further optimization efforts.

In conclusion, benzo[b]thiophen -2 -yl(3-( (4-methyl -4H -1 ,2 ,4 -triazol -3 -yl)sulfonyl)azetidin -1 -yl)methanone, identified by CAS number 2034428 -34 -5, represents a promising candidate for further exploration in chemical biology. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic agents.

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